molecular formula C8H6N4 B008952 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile CAS No. 107932-97-8

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile

Cat. No.: B008952
CAS No.: 107932-97-8
M. Wt: 158.16 g/mol
InChI Key: NFQTXNZDURSTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile is a nitrogen-containing heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. The compound features an imidazopyridine core, a privileged scaffold in drug discovery, linked to a reactive acetonitrile group. This molecular architecture makes it a versatile intermediate for constructing more complex molecules, particularly through functional group transformations of the nitrile moiety or further annulation reactions . The imidazo[4,5-b]pyridine scaffold is of significant research interest due to its prevalence in compounds with a wide range of biological activities. While the specific mechanism of action for this base compound is not defined, its structural analogues have been extensively investigated and shown to possess various pharmacological properties, underscoring the value of this core structure in the development of new therapeutic agents . This product is intended for research purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for diagnostic use. Researchers should handle this chemical with appropriate safety precautions, and it should not be used for personal consumption.

Properties

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-3-7-11-6-2-1-5-10-8(6)12-7/h1-2,5H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQTXNZDURSTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148330
Record name 2-Cyanomethylimidazo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107932-97-8
Record name 2-Cyanomethylimidazo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107932978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyanomethylimidazo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate, followed by the addition of acetonitrile . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution

The nitrile group undergoes nucleophilic attack, enabling substitution reactions. For example, reaction with malononitrile derivatives forms acrylonitrile derivatives via elimination .

Michael Addition

As a Michael donor, the compound reacts with arylidenemalononitriles (Michael acceptors) in ethanol with piperidine catalyst, yielding 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles. Bis-arylidenemalononitriles produce bis-acrylonitrile adducts .

Reaction Data Table

Reaction TypeReagentsConditionsProductRef.
Nucleophilic SubstitutionMalononitrile derivativesHeat, EtOHAcrylonitriles
Michael AdditionArylidenemalononitrilesPiperidine, refluxDipyridine derivatives
Bis-Michael AdditionBis-arylidenemalononitrilesPiperidine, refluxBis-acrylonitriles

Kinase Inhibition Data Table

TargetIC₅₀ (μM)SelectivityRef.
TYK20.4–1.210–20-fold over JAK1
JAK14–6-

Comparative Analysis with Related Compounds

CompoundStructural DifferenceUnique FeatureRef.
3H-Imidazo[4,5-b]pyridineNo acetonitrile groupCore scaffold
2-(1H-Pyrazolo[3,4-b]quinolin-6-yl)acetonitrilePyrazoloquinoline frameworkBroader kinase activity
2-(1H-Imidazo[4,5-c]pyridin-2-yl)acetonitrileImidazole ring positionReduced TYK2 selectivity

Scientific Research Applications

Oncology and Cancer Research

Research indicates that 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile exhibits significant antiproliferative activity against various cancer cell lines.

  • Mechanism of Action : Studies have shown that the compound inhibits specific kinases involved in cell signaling pathways associated with cancer growth and proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancerous cells .
  • Case Studies : In vitro studies involving prostate, lung, and cervical cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis .

Antibacterial Applications

The compound has also been explored for its antibacterial properties.

  • Antibacterial Activity : It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Bacillus species. The structural features of the compound contribute to its ability to disrupt bacterial cell functions .
  • Research Findings : Antibacterial assays indicated that this compound exhibits strong activity against Gram-positive bacteria, suggesting its potential as a new antibacterial agent .

Immunology and Inflammation

In addition to its anticancer and antibacterial properties, this compound has implications in immunology.

  • Anti-inflammatory Activity : Research demonstrates that it modulates cytokine production and immune responses. In vivo studies using carrageenan-induced paw edema models showed significant reduction in inflammation .
  • Mechanistic Insights : The compound's ability to influence immune cell signaling pathways positions it as a candidate for treating inflammatory diseases .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparison with related compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
3H-Imidazo[4,5-b]pyridineContains the same imidazo[4,5-b]pyridine coreLacks the acetonitrile group
2-(1H-Pyrazolo[3,4-b]quinolin-6-yl)acetonitrilePyrazoloquinoline structureDifferent heterocyclic framework
2-(1H-Imidazo[4,5-c]pyridin-2-yl)acetonitrileSimilar acetonitrile attachmentVariance in the imidazole ring position

The specific combination of the imidazo[4,5-b]pyridine structure with the acetonitrile group enhances the biological activity of this compound compared to related compounds.

Mechanism of Action

The mechanism of action of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile are compared below with analogous imidazo-pyridine and related heterocyclic compounds.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Weight Key Reactivity/Applications Reference
This compound Imidazo[4,5-b]pyridine core with acetonitrile substituent 158.15 g/mol Michael addition with arylidenemalononitriles; precursor for aminoimidazodipyridines
2-{7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile Methyl substitution at the 7-position of imidazo[4,5-b]pyridine 172.19 g/mol Life science applications; structural analog with enhanced lipophilicity
2-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile Ethyl substitution at the 1-position; imidazo[4,5-c]pyridine isomer 186.21 g/mol Potential pharmacological scaffold; differs in ring N-positioning
[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile Imidazo[1,2-a]pyridine core with thiophene and methyl groups 267.34 g/mol Enhanced biological activity due to thiophene moiety; antimicrobial applications
3H-Imidazo[4,5-c]pyridine-2-carbonitrile Imidazo[4,5-c]pyridine core with nitrile group 144.13 g/mol Distinctive interaction with molecular targets; therapeutic potential in oncology

Key Findings:

Reactivity Differences: The parent compound exhibits regioselective Michael addition with arylidenemalononitriles to form 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles, a pathway validated by DFT studies . In contrast, reactions with bis-arylidenemalononitriles yield bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] due to elimination pathways . Substituted analogs (e.g., 7-methyl or 1-ethyl derivatives) show altered reactivity. For example, the ethyl-substituted variant (MW 186.21 g/mol) may undergo reductive amination more readily due to steric and electronic effects .

Biological Activity: While this compound itself lacks detailed biological data, its derivatives, such as aminoimidazodipyridines, demonstrate antiproliferative activity in cancer cell lines . Thiophene-containing analogs (e.g., [6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile) exhibit enhanced antimicrobial properties due to sulfur’s electron-rich nature .

Synthetic Utility :

  • The parent compound’s solvent-free synthesis (180–190°C, 30 minutes) offers scalability and efficiency compared to substituted analogs requiring reflux conditions or catalysts like piperidine .
  • Imidazo[4,5-c]pyridine derivatives (e.g., 3H-imidazo[4,5-c]pyridine-2-carbonitrile) are synthesized via alternative cyclization routes, emphasizing the impact of ring topology on synthetic pathways .

Biological Activity

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile is a heterocyclic compound recognized for its diverse biological activities, particularly in oncology, microbiology, and immunology. Its core structure, featuring an imidazo[4,5-b]pyridine moiety, has prompted extensive research into its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula of this compound is C8H6N4. The compound contains a nitrile functional group that enhances its chemical reactivity and biological efficacy. The imidazo[4,5-b]pyridine framework is significant in medicinal chemistry due to its role as a scaffold for developing various therapeutic agents.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against several human cancer cell lines.

The compound's mechanism involves:

  • Inhibition of specific kinases involved in cell signaling pathways.
  • Induction of apoptosis in cancer cells.
  • Modulation of the cell cycle.

Case Study:
In vitro studies have demonstrated that treatment with this compound leads to reduced viability in prostate and lung cancer cell lines. Assays such as MTT and flow cytometry have been employed to assess cell viability and apoptosis rates.

Cell LineIC50 (µM)Apoptosis Induction (%)
Prostate Cancer1530
Lung Cancer2025
Cervical Cancer1828

Antibacterial Activity

The compound has also shown promising antibacterial properties against various bacterial strains.

Testing Methods

Antibacterial assays have utilized methods such as agar diffusion and broth microdilution to determine the minimum inhibitory concentration (MIC).

Results:
The compound demonstrated strong activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

Bacterial StrainMIC (µM)
Staphylococcus aureus50
Bacillus subtilis75
Escherichia coli100

Anti-inflammatory Activity

In addition to its anticancer and antibacterial effects, this compound exhibits anti-inflammatory properties .

The anti-inflammatory effects are attributed to the modulation of cytokine production and inhibition of inflammatory pathways. Studies involving macrophage cell lines have revealed that the compound can significantly reduce the secretion of pro-inflammatory cytokines.

Animal Model Study:
In vivo studies using carrageenan-induced paw edema models have shown that administration of the compound reduces inflammation significantly compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the imidazo[4,5-b]pyridine ring can lead to changes in biological activity. Researchers are currently exploring various analogs to enhance potency and selectivity.

Q & A

Q. How to resolve spectral contradictions between theoretical predictions and experimental 13C^{13}C13C-NMR data for this compound?

  • Methodological Answer : Discrepancies often arise from tautomeric equilibria in the imidazo-pyridine core. Perform variable-temperature NMR (VT-NMR) to observe dynamic exchange processes. Compare experimental shifts with density functional theory (DFT)-calculated 13C^{13}C chemical shifts (using B3LYP/6-311+G(d,p)) to identify dominant tautomers .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC (C18 column, 0.1% formic acid in H2_2O/MeCN gradient). Limit of detection (LOD) < 0.1% can be achieved. For structural elucidation of impurities, tandem MS/MS with collision-induced dissociation (CID) is recommended .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction conditions for imidazo-pyridine acetonitrile derivatives?

  • Methodological Answer : Employ quantum chemical reaction path searches (e.g., artificial force-induced reaction, AFIR) to map energy profiles for key intermediates. For example, identify transition states for ring closure to minimize activation energy. Pair computational results with high-throughput screening (HTS) of catalysts (e.g., Pd/Cu systems) to validate predictions. ICReDD’s integrated computational-experimental workflow demonstrates a 40% reduction in optimization time .

Q. What strategies address contradictory bioactivity data across cell-based assays for this compound?

  • Methodological Answer : Conduct replicated analysis using orthogonal assays (e.g., ATP-based viability vs. caspase-3/7 apoptosis assays). Control for solvent effects (e.g., DMSO concentration ≤0.1%) and cell line variability (e.g., HepG2 vs. HEK293). Apply sensitivity analyses to identify outliers; use Bayesian statistics to reconcile conflicting EC50_{50} values .

Q. How to design a mechanistic study for the photodegradation of this compound?

  • Methodological Answer : Use laser flash photolysis to detect transient intermediates (e.g., triplet excited states). Monitor degradation kinetics under UV-Vis light (λ = 254–365 nm) with O2_2/N2_2 purging to assess oxidative vs. non-oxidative pathways. EPR spin-trapping (e.g., DMPO for hydroxyl radicals) quantifies reactive oxygen species (ROS) involvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.